REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8](F)(=[O:10])=[O:9].CN([S+](N(C)C)N(C)C)C.C[Si-](F)(F)(C)C.C[Si]([C:32]([F:35])([F:34])[F:33])(C)C>O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[S:8]([C:32]([F:35])([F:34])[F:33])(=[O:10])=[O:9] |f:1.2|
|
Name
|
|
Quantity
|
44.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)S(=O)(=O)F
|
Name
|
((CH3)2N)3S
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CN(C)[S+](N(C)C)N(C)C.C[Si-](C)(C)(F)F
|
Name
|
|
Quantity
|
370 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C(F)(F)F
|
Name
|
|
Quantity
|
220 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with overhead stirrer, nitrogen inlet
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the internal temperature less than 23° C
|
Type
|
ADDITION
|
Details
|
after addition
|
Type
|
CUSTOM
|
Details
|
to quench
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed twice with 220 g of water
|
Type
|
DISTILLATION
|
Details
|
The organic solution was distilled under vacuum with the bath temperature at 50° C
|
Type
|
ADDITION
|
Details
|
Heptanes (500 g) were added to the residue
|
Type
|
DISTILLATION
|
Details
|
the mixture was distilled down until the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=CC=C1)S(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |